Methyl 7-bromo-3-methyl-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 7-bromo-3-methyl-1-benzothiophene-2-carboxylate is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 7th position, a methyl group at the 3rd position, and a carboxylate ester group at the 2nd position of the benzothiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-bromo-3-methyl-1-benzothiophene-2-carboxylate typically involves the bromination of 3-methyl-1-benzothiophene-2-carboxylate. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields . This method involves the use of microwave irradiation to accelerate the bromination process, making it more efficient and scalable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-3-methyl-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an alcohol solvent.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of 7-substituted derivatives.
Oxidation: Formation of 7-bromo-3-methyl-1-benzothiophene-2-carboxylic acid.
Reduction: Formation of 7-bromo-3-methyl-1-benzothiophene-2-methanol.
Scientific Research Applications
Methyl 7-bromo-3-methyl-1-benzothiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Biological Studies: Investigated for its antimicrobial and antifungal properties.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of methyl 7-bromo-3-methyl-1-benzothiophene-2-carboxylate is primarily based on its ability to interact with biological targets such as enzymes and receptors. The bromine atom and the carboxylate ester group play crucial roles in binding to these targets, thereby modulating their activity. The compound can inhibit specific enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 7-bromo-3-methyl-1-benzothiophene
- Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate
- 4-[(E)-({[(3-bromobenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate
Uniqueness
Methyl 7-bromo-3-methyl-1-benzothiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 7th position and the carboxylate ester group at the 2nd position makes it a versatile intermediate for further chemical modifications and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C11H9BrO2S |
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Molecular Weight |
285.16 g/mol |
IUPAC Name |
methyl 7-bromo-3-methyl-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9BrO2S/c1-6-7-4-3-5-8(12)10(7)15-9(6)11(13)14-2/h3-5H,1-2H3 |
InChI Key |
NTAAVGRPWDENTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C=CC=C2Br)C(=O)OC |
Origin of Product |
United States |
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